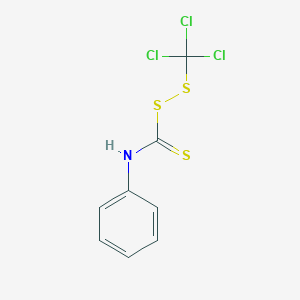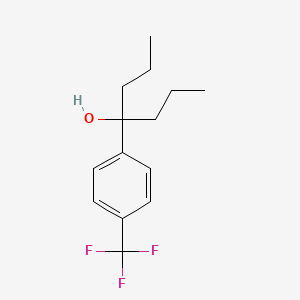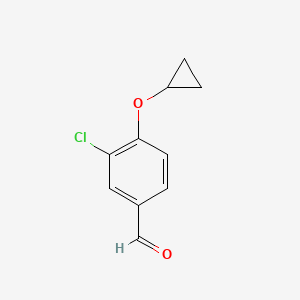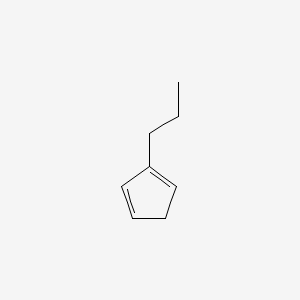
1,3-Cyclopentadiene, 2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentadiene, 2-propyl- is an organic compound with the molecular formula C8H12 and a molecular weight of 108.1809 g/mol It is a derivative of cyclopentadiene, where a propyl group is attached to the second carbon of the cyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 2-propyl- can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with a propyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of the propyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,3-Cyclopentadiene, 2-propyl- may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction, ensuring efficient conversion of starting materials to the target compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclopentadiene, 2-propyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, nitro groups
Major Products Formed
Oxidation: Cyclopentadienone derivatives
Reduction: Reduced cyclopentane derivatives
Substitution: Halogenated or nitro-substituted cyclopentadiene derivatives
Applications De Recherche Scientifique
1,3-Cyclopentadiene, 2-propyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Cyclopentadiene, 2-propyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with metal centers in catalytic systems, forming metallocene complexes that facilitate various chemical reactions.
Pathways Involved: The formation of metallocene complexes involves the coordination of the cyclopentadiene ring to the metal center, followed by subsequent catalytic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: The parent compound without the propyl group.
1,2-Dimethylcyclopentadiene: A derivative with two methyl groups attached to the cyclopentadiene ring.
1,3-Dimethylcyclopentadiene: Another derivative with two methyl groups at different positions on the ring.
Uniqueness
1,3-Cyclopentadiene, 2-propyl- is unique due to the presence of the propyl group, which can influence its reactivity and the types of reactions it undergoes. This structural modification can enhance its utility in specific applications, such as the synthesis of specialized metallocenes and other organometallic compounds .
Propriétés
Numéro CAS |
62247-86-3 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
2-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h3,6-7H,2,4-5H2,1H3 |
Clé InChI |
DFODTWUFWMTZID-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


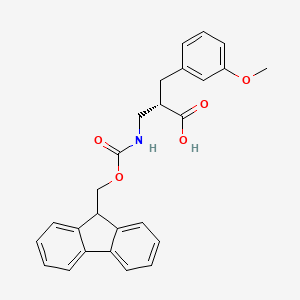
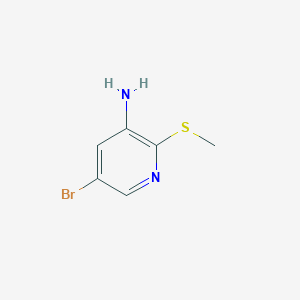
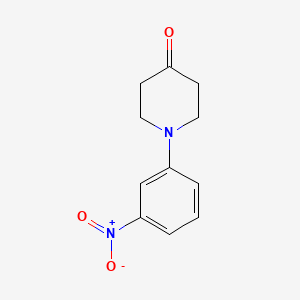
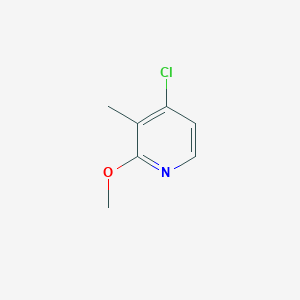
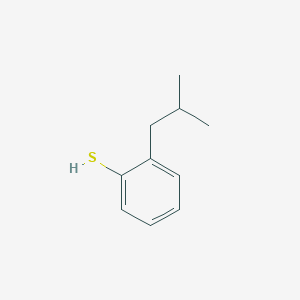
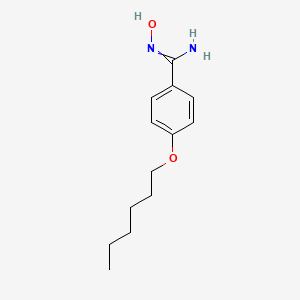

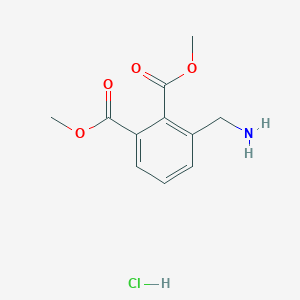
![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)

